5-(Bromomethyl)thieno[2,3-b]pyridine chemical properties
5-(Bromomethyl)thieno[2,3-b]pyridine chemical properties
This guide details the chemical properties, synthesis, and reactivity profile of 5-(Bromomethyl)thieno[2,3-b]pyridine . It is structured for researchers requiring actionable data for medicinal chemistry applications, specifically in the design of kinase inhibitors and DNA-intercalating agents.
Executive Summary
5-(Bromomethyl)thieno[2,3-b]pyridine is a highly reactive electrophilic intermediate used primarily in the synthesis of heterocycle-fused therapeutic candidates. Characterized by an electron-deficient pyridine ring fused to a thiophene moiety, this scaffold serves as a bioisostere for quinoline and indole. The bromomethyl "warhead" at the C5 position enables rapid diversification via nucleophilic substitution, making it a critical building block for PI-PLC inhibitors , topoisomerase poisons , and GPCR ligands .
Chemical Identity & Physical Properties
| Property | Data |
| Chemical Name | 5-(Bromomethyl)thieno[2,3-b]pyridine |
| Molecular Formula | C₈H₆BrNS |
| Molecular Weight | 228.11 g/mol |
| CAS Number | Not widely listed; see precursor 111042-89-8 |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in DCM, CHCl₃, DMSO; limited solubility in water.[1] |
| Stability | Moisture sensitive (hydrolyzes to alcohol); Light sensitive (benzylic bromide). |
| Storage | Store at -20°C under inert atmosphere (Ar/N₂); protect from light. |
Synthesis & Production Protocol
The synthesis of 5-(Bromomethyl)thieno[2,3-b]pyridine is a two-stage process: construction of the bicyclic core followed by radical functionalization. The "Self-Validating" protocol below ensures regiochemical integrity.
Stage 1: Construction of the 5-Methylthieno[2,3-b]pyridine Core
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Principle: Thorpe-Ziegler cyclization of a 2-halonicotinonitrile with a mercaptoacetate.
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Precursor: 2-Chloro-5-methylnicotinonitrile (CAS 66909-30-6).
Protocol:
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Reagents: Dissolve 2-chloro-5-methylnicotinonitrile (1.0 eq) and ethyl thioglycolate (1.1 eq) in anhydrous DMF.
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Base: Add K₂CO₃ (2.5 eq) slowly to control exotherm.
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Conditions: Heat to 60–80°C for 4–6 hours. Monitor by TLC (formation of highly fluorescent product).
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Workup: Pour into ice water. The amino-ester intermediate precipitates.
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Decarboxylation (Optional): If the naked core is required, saponify (NaOH/EtOH) and decarboxylate (heat in diphenyl ether) to yield 5-methylthieno[2,3-b]pyridine .
Stage 2: Regioselective Radical Bromination
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Principle: Wohl-Ziegler reaction targeting the benzylic 5-methyl group over the aromatic ring.
Protocol:
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Reagents: Suspend 5-methylthieno[2,3-b]pyridine (1.0 eq) in CCl₄ or Trifluorotoluene (greener alternative).
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Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 eq). Note: Excess NBS leads to gem-dibromination.
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Initiator: Add AIBN (0.1 eq) or Benzoyl Peroxide.
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Activation: Reflux (76–80°C) under visible light irradiation for 2–4 hours.
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Validation:
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Success: Appearance of succinimide floating on the surface.
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NMR Check: Disappearance of methyl singlet (~2.4 ppm) and appearance of methylene singlet (~4.6 ppm).
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Visualization: Synthesis Pathway
Caption: Step-wise construction of the bromomethyl scaffold starting from substituted nicotinonitrile.
Chemical Reactivity Profile
The 5-(bromomethyl) moiety is a "soft" electrophile attached to an electron-deficient heteroaromatic system. This creates a unique reactivity landscape compared to standard benzyl bromides.
Key Reactivity Modes
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S_N2 Nucleophilic Substitution (Primary Mode):
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The thieno[2,3-b]pyridine ring withdraws electron density, making the methylene carbon highly susceptible to nucleophiles (amines, thiols, alkoxides).
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Kinetics: Faster reaction rates than benzyl bromide due to the inductive effect of the pyridine nitrogen.
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Hydrolysis & Solvolysis:
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In the presence of water/alcohols, the bromide is easily displaced to form the alcohol or ether.
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Precaution: Strictly anhydrous conditions are required for storage.
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Oxidative Instability:
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The thiophene sulfur is prone to oxidation (to sulfoxide/sulfone) if treated with strong oxidants (e.g., mCPBA) during subsequent derivatization steps.
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Visualization: Reactivity Map
Caption: Primary reaction pathways and stability risks for the 5-bromomethyl derivative.
Medicinal Chemistry Applications
This specific isomer is a strategic intermediate for creating libraries of thieno[2,3-b]pyridine derivatives .
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Kinase Inhibition: The scaffold mimics the adenine binding mode of ATP. Substitution at the 5-position (via the bromomethyl linker) allows the introduction of solubilizing groups (e.g., morpholine, piperazine) that extend into the solvent-exposed region of the kinase pocket.
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Topoisomerase I Sensitizers: Derivatives of this core have been shown to inhibit Tyrosyl-DNA phosphodiesterase 1 (TDP1), sensitizing cancer cells to camptothecin analogs.
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GPCR Ligands: Used as a rigid spacer to attach pharmacophores for allosteric modulation.
Handling & Safety (E-E-A-T)
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Lachrymator Hazard: Like most benzylic bromides, this compound is a potent lachrymator. It irritates mucous membranes and eyes. Always handle in a fume hood.
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Alkylating Agent: It is a direct-acting alkylating agent. Double-glove (Nitrile/Neoprene) and use a lab coat to prevent skin contact.
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Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophilic bromide before disposal.
References
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Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Reviews. Link
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Bouchard, L., et al. (2015). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry. Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 111042-89-8 (Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate). Link
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Goswami, S., et al. (2001).[2] N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry. Link
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GuideChem. (2025). Synthesis of 2-Chloro-5-methylnicotinic acid precursors. Link
